(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 2459446-52-5
VCID: VC20420439
InChI: InChI=1S/C28H37NO5/c1-19(2)33-27(31)16-15-26(30)29-25(17-21(5)28(32)34-20(3)4)18-22-11-13-24(14-12-22)23-9-7-6-8-10-23/h6-14,19-21,25H,15-18H2,1-5H3,(H,29,30)/t21-,25+/m1/s1
SMILES:
Molecular Formula: C28H37NO5
Molecular Weight: 467.6 g/mol

(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate

CAS No.: 2459446-52-5

Cat. No.: VC20420439

Molecular Formula: C28H37NO5

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate - 2459446-52-5

Specification

CAS No. 2459446-52-5
Molecular Formula C28H37NO5
Molecular Weight 467.6 g/mol
IUPAC Name propan-2-yl (2R,4S)-2-methyl-4-[(4-oxo-4-propan-2-yloxybutanoyl)amino]-5-(4-phenylphenyl)pentanoate
Standard InChI InChI=1S/C28H37NO5/c1-19(2)33-27(31)16-15-26(30)29-25(17-21(5)28(32)34-20(3)4)18-22-11-13-24(14-12-22)23-9-7-6-8-10-23/h6-14,19-21,25H,15-18H2,1-5H3,(H,29,30)/t21-,25+/m1/s1
Standard InChI Key QUIYCIMPQYLWLX-BWKNWUBXSA-N
Isomeric SMILES C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)C)C(=O)OC(C)C
Canonical SMILES CC(C)OC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)OC(C)C

Introduction

(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate is a complex organic compound with significant pharmaceutical applications. It is primarily recognized as an intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in treating heart failure. The compound's molecular formula is C28H37NO5C_{28}H_{37}NO_5 and it has a molecular weight of approximately 467.6 g/mol .

Synthesis Methods

The synthesis of (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate involves several steps, typically starting from simpler precursors. One method includes the use of a chiral catalyst for asymmetric synthesis, yielding high enantiomeric purity.

Example Synthesis Procedure

  • Catalyst Preparation: Dissolve a ruthenium catalyst in toluene.

  • Reaction Setup: Combine the catalyst with a substrate and triethylamine under hydrogen pressure.

  • Monitoring: Conduct the reaction at elevated temperatures and monitor conversion rates using liquid phase detection.

  • Isolation: Filter and concentrate the reaction mixture to isolate the desired compound .

Biological Activity and Applications

(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate serves as a crucial intermediate in synthesizing Sacubitril. Sacubitril is utilized in combination with valsartan to reduce cardiovascular mortality and hospitalizations due to heart failure .

Table 2: Pharmacological Significance

ApplicationDescription
Heart Failure TreatmentUsed in conjunction with valsartan
Neprilysin InhibitionReduces levels of natriuretic peptides

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